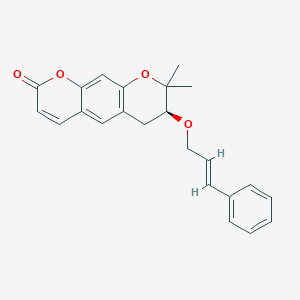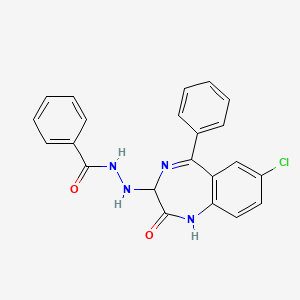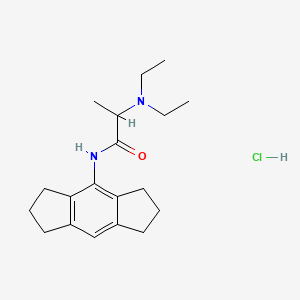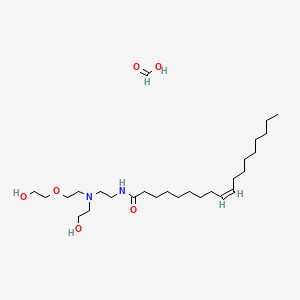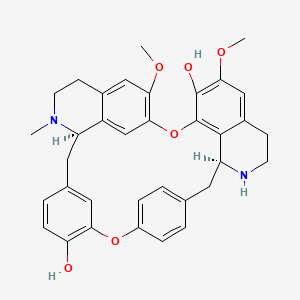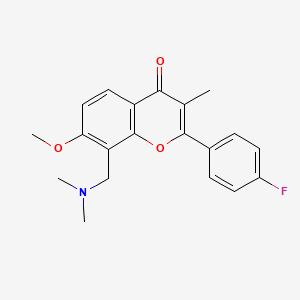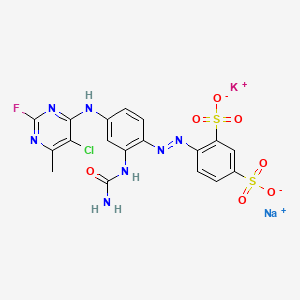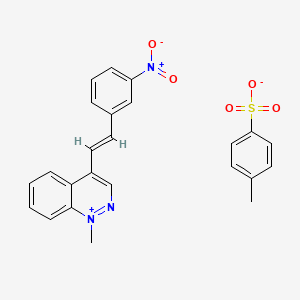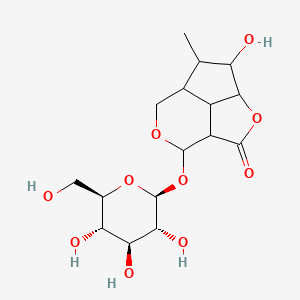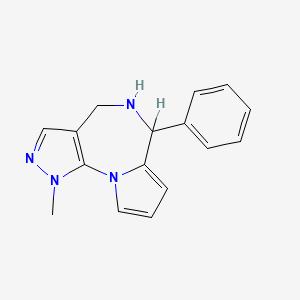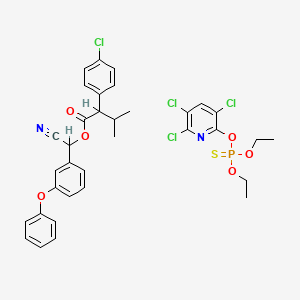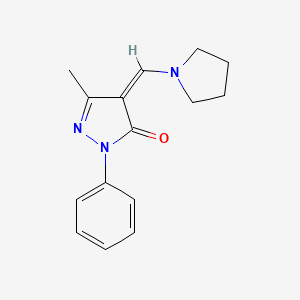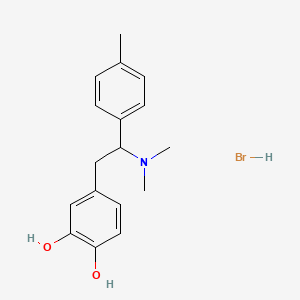
N,N-Dimethyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide: is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a dihydroxyphenyl group, and a tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a reaction between 3,4-dihydroxybenzaldehyde and 4-methylbenzylamine under acidic conditions.
Dimethylation: The intermediate is then subjected to dimethylation using formaldehyde and formic acid, resulting in the formation of the dimethylamino group.
Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups, converting them into amines.
Substitution: The compound can participate in substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: A variety of substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-2-(3,4-dihydroxyphenyl)ethylamine
- N,N-Dimethyl-1-(4-tolyl)ethylamine
- 2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethylamine
Uniqueness
N,N-Dimethyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide is unique due to the presence of both the dihydroxyphenyl and tolyl groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various research and industrial applications.
Propiedades
Número CAS |
87203-75-6 |
|---|---|
Fórmula molecular |
C17H22BrNO2 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
4-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C17H21NO2.BrH/c1-12-4-7-14(8-5-12)15(18(2)3)10-13-6-9-16(19)17(20)11-13;/h4-9,11,15,19-20H,10H2,1-3H3;1H |
Clave InChI |
NFPMYISPENIQMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)O)O)N(C)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


